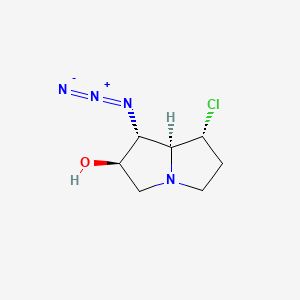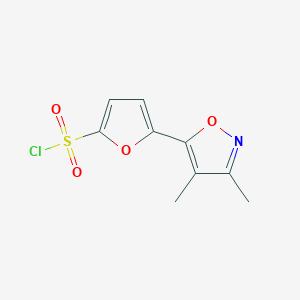![molecular formula C14H24O2 B1440632 2-[(3-Ethyl-1-adamantyl)oxy]ethanol CAS No. 1266678-99-2](/img/structure/B1440632.png)
2-[(3-Ethyl-1-adamantyl)oxy]ethanol
Overview
Description
Scientific Research Applications
Ethyl Glucuronide (EtG) in Pathological Conditions
EtG as a Biomarker in Hair : EtG, a stable metabolite of ethanol, can be quantified in hair to study the impact of various pathological conditions on its concentration. Liver and kidney diseases, along with diabetes, are the primary pathologies affecting EtG levels in hair. Understanding the influence of these conditions on EtG can improve the interpretation of data for forensic and clinical purposes (Triolo et al., 2022).
Forensic and Clinical Use of EtG : The analysis of EtG in hair has become a reliable biomarker for assessing long-term alcohol consumption. Despite high diagnostic performance, challenges such as inter- and intra-laboratory variability and interpretation of results remain. Lower abstinence cut-offs and understanding current hEtG cut-offs could enhance the use of EtG testing in forensic contexts (Biondi et al., 2019).
Ethanol Metabolomics and Toxicology
Ethanol Metabolism and Metabolites : Ethanol metabolism produces both major and minor metabolites, with oxidative metabolism leading to substances like ethyl glucuronide and ethyl sulfate. These metabolites serve as biomarkers for ethanol exposure and offer insights into the toxicological effects and variability in dose response (Dinis-Oliveira, 2016).
Toxicological Review of Ethyl tertiary-Butyl Ether (ETBE) : Although not directly related to "2-[(3-Ethyl-1-adamantyl)oxy]ethanol", ETBE's use in gasoline to improve octane numbers while reducing emissions is noted. Its metabolism and potential for human exposure, along with its low toxicity and nonirritant properties, are discussed, highlighting the importance of understanding the health effects of ethanol derivatives (Mcgregor, 2007).
Future Directions
Adamantane derivatives, such as “2-[(3-Ethyl-1-adamantyl)oxy]ethanol”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .
properties
IUPAC Name |
2-[(3-ethyl-1-adamantyl)oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)16-4-3-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREAHLMKOYWUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1-adamantyl)oxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)





![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)



